2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene
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Overview
Description
2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene is a spirocyclic compound characterized by a unique structure that includes both an oxirane and an azaspiro ring system.
Preparation Methods
The synthesis of 2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene typically involves multiple steps. One common synthetic route starts with the preparation of a suitable precursor, such as 4-aminophenol, which undergoes a series of reactions including cyclization and oxidation to form the desired spirocyclic structure . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using metal-catalyzed oxidative cyclization as a key step .
Chemical Reactions Analysis
2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal catalysts, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.
Cycloaddition: The presence of the oxirane ring allows for cycloaddition reactions with various dienophiles.
Common reagents used in these reactions include metal catalysts, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitumor activity, showing moderate to potent effects against various cancer cell lines.
Materials Science: The unique spirocyclic structure makes it a candidate for the development of new materials with specific properties.
Biological Studies: Its interactions with biological molecules can be explored to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene involves its interaction with specific molecular targets. For example, in antitumor studies, it has been shown to inhibit certain enzymes and pathways critical for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene can be compared with other spirocyclic compounds such as:
1-Oxa-4-azaspiro[4.5]decane: Similar in structure but lacks the methylidene group, which may affect its reactivity and applications.
1-Oxa-3-azaspiro[4.5]dec-2-ene:
Properties
CAS No. |
3222-91-1 |
---|---|
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
2-methyl-4-methylidene-3-oxa-1-azaspiro[4.5]dec-1-ene |
InChI |
InChI=1S/C10H15NO/c1-8-10(11-9(2)12-8)6-4-3-5-7-10/h1,3-7H2,2H3 |
InChI Key |
WIHYZEWRGRRTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2(CCCCC2)C(=C)O1 |
Origin of Product |
United States |
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